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2(5H)Furanone, 3-cyclohexyl-4-hydroxy-

Cat. No.: B14453637
CAS No.: 78128-81-1
M. Wt: 182.22 g/mol
InChI Key: UOHNVACTBABRQJ-UHFFFAOYSA-N
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Description

Significance of 2(5H)-Furanone Heterocycles in Synthetic Chemistry and Chemical Biology Research

In synthetic chemistry, 2(5H)-furanones are highly valued as versatile synthons. nih.gov Their structure, which includes a carbonyl group, a double bond, and an ester linkage within a cyclic system, provides several reactive sites for chemical transformations. nih.gov This makes them ideal starting materials for the synthesis of a variety of other heterocyclic compounds and complex natural products. nih.govnih.gov Synthetic chemists utilize the furanone core for reactions such as Michael additions, aldol (B89426) condensations, cycloadditions, and ring-opening or ring-transformation reactions to build more complex molecular frameworks. nih.govresearchgate.net

The structural features of 2(5H)-furanones, particularly halogenated derivatives like 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), make them highly reactive molecules and versatile reactants for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The ability to selectively modify the furanone ring at different positions has led to the development of extensive libraries of derivatives for biological screening. researchgate.net In chemical biology, these compounds are instrumental as probes to investigate biological pathways. A significant area of research is their application as inhibitors of bacterial communication, a process known as quorum sensing (QS). nih.govulster.ac.uk By interfering with QS, furanone derivatives can prevent the formation of biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govmdpi.com

Overview of 2(5H)-Furanone Derivatives as Naturally Occurring and Synthetic Bioactive Compounds

The 2(5H)-furanone moiety is a common feature in a multitude of natural products isolated from marine organisms, plants, and microorganisms. nih.govnih.govmdpi.com These natural compounds exhibit a remarkable breadth of biological activities. For instance, halogenated furanones produced by the red algae Delisea pulchra are well-documented for their ability to inhibit biofouling by disrupting bacterial quorum sensing. mdpi.com

Inspired by these natural scaffolds, researchers have synthesized a vast number of 2(5H)-furanone derivatives, revealing a wide spectrum of pharmacological properties. These synthetic analogues have been investigated for various therapeutic applications, demonstrating the versatility of the furanone core as a pharmacophore. mdpi.comnih.gov The biological activities associated with this class of compounds are extensive and continue to be an active area of investigation.

Table 1: Reported Biological Activities of 2(5H)-Furanone Derivatives

Biological Activity Description References
Antimicrobial Inhibition of the growth of various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
Anti-biofilm Prevention of biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govulster.ac.ukmdpi.com
Quorum Sensing Inhibition Interference with bacterial cell-to-cell communication systems, which regulate virulence factor production and biofilm formation. nih.govulster.ac.ukmdpi.com
Antifungal Activity against various fungal pathogens. mdpi.com
Anti-inflammatory Potential to inhibit inflammatory pathways, with some derivatives showing activity against cyclooxygenase (COX) enzymes. mdpi.com
Antitumor Cytotoxic effects against various cancer cell lines, making them of interest in oncology research. mdpi.com
Antiviral Inhibition of viral replication, including activity against HIV. mdpi.comresearchgate.net

| Antioxidant | Capacity to neutralize free radicals. | mdpi.com |

Current Research Perspectives on the 3-Cyclohexyl-4-hydroxy-2(5H)-Furanone Core

Specific academic research focusing exclusively on the 3-cyclohexyl-4-hydroxy-2(5H)-furanone core is not extensively documented in the current body of scientific literature. However, the broader class of 3-substituted-4-hydroxy-2(5H)-furanones represents a promising area for future investigation, given the known biological activities of related furanone structures.

The introduction of a cyclohexyl group at the C-3 position and a hydroxyl group at the C-4 position creates a distinct chemical entity with specific stereochemical and electronic properties. The bulky, lipophilic cyclohexyl group could play a significant role in the molecule's interaction with biological targets, potentially enhancing its ability to penetrate cell membranes or fit into the active sites of enzymes. The 4-hydroxy substituent is a key structural feature in other bioactive furanones and can participate in hydrogen bonding, which is often crucial for target binding.

Future research on the 3-cyclohexyl-4-hydroxy-2(5H)-furanone core could explore several promising avenues:

Synthesis and Derivatization: Development of novel and efficient synthetic routes to access this specific core structure would be the first critical step. Subsequent creation of a library of analogues with variations on the cyclohexyl ring or modifications of the 4-hydroxy group could lead to the discovery of compounds with optimized activity.

Biological Screening: A primary focus would likely be screening for antimicrobial and anti-biofilm activity, given the established role of furanones as quorum sensing inhibitors. The unique substitution pattern might offer a novel mechanism of action or improved potency against resistant bacterial strains.

Enzyme Inhibition Studies: Many bioactive molecules function by inhibiting specific enzymes. The 3-cyclohexyl-4-hydroxy-2(5H)-furanone scaffold could be tested against various enzymatic targets, such as those involved in inflammation (e.g., cyclooxygenases) or cancer cell proliferation. researchgate.netmdpi.com

Agrochemical Applications: The 2(5H)-furanone ring is present in some fungicides and insecticides. nih.gov Therefore, exploring the potential of this novel core in an agricultural context could be a valuable research direction.

While direct data is scarce, the foundational knowledge of the 2(5H)-furanone scaffold strongly suggests that the 3-cyclohexyl-4-hydroxy variant is a worthwhile target for future synthetic and medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B14453637 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- CAS No. 78128-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78128-81-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-cyclohexyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C10H14O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h7,11H,1-6H2

InChI Key

UOHNVACTBABRQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(COC2=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 5h Furanone, 3 Cyclohexyl 4 Hydroxy

Electrophilic and Nucleophilic Reactions of the 2(5H)-Furanone Ring System

The 2(5H)-furanone ring is a versatile scaffold that can participate in both electrophilic and nucleophilic reactions. The reactivity is largely governed by the electron-withdrawing effect of the carbonyl group, which polarizes the conjugated system, and the presence of the enol-like hydroxyl group.

Reactivity of the C2 Carbonyl Group and Conjugated Double Bond

The C2 carbonyl group imparts electrophilicity to the C2 carbon, making it susceptible to attack by nucleophiles. However, in the context of the conjugated system, the C4 and C5 positions also exhibit electrophilic character. The conjugated double bond (C3-C4) can undergo addition reactions, and its reactivity is influenced by the electron-donating hydroxyl group at C4.

Analogous to other α,β-unsaturated carbonyl compounds, the 2(5H)-furanone ring can react with nucleophiles at the carbonyl carbon (1,2-addition) or at the β-carbon of the conjugated system (1,4-conjugate addition or Michael addition). The bulky cyclohexyl group at the C3 position may sterically hinder attack at this position, potentially favoring reactions at the C5 position.

Chemical Transformations Involving the 4-Hydroxyl Group

The 4-hydroxyl group is a key determinant of the molecule's reactivity. It can act as a nucleophile, an acid, or be transformed into other functional groups.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more potent nucleophile.

ReactantReagentProductReaction Type
2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-Alkyl halide (e.g., CH3I) in the presence of a base (e.g., NaH)3-Cyclohexyl-4-alkoxy-2(5H)-furanoneO-Alkylation
2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-Acyl halide (e.g., CH3COCl) or anhydride (B1165640) in the presence of a base (e.g., pyridine)3-Cyclohexyl-4-acyloxy-2(5H)-furanoneO-Acylation

Mitsunobu Reaction: The hydroxyl group can participate as a nucleophile in Mitsunobu reactions, allowing for the introduction of a wide range of substituents under mild conditions. This reaction typically involves an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) and a phosphine (B1218219) (e.g., triphenylphosphine).

Oxa-Michael Addition: As a nucleophile, the 4-hydroxyl group can undergo oxa-Michael additions to activated alkenes, forming new ether linkages.

Nucleophilic Substitution and Addition Reactions at C3, C4, and C5 Positions

While the cyclohexyl group at C3 is generally unreactive towards nucleophilic substitution, the electronic nature of the furanone ring makes the C4 and C5 positions susceptible to nucleophilic attack, particularly in derivatives where the hydroxyl group has been converted to a better leaving group.

For instance, conversion of the 4-hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) would render the C4 position electrophilic and prone to substitution by various nucleophiles.

Carbon-Carbon Bond Formation Reactions

The 2(5H)-furanone, 3-cyclohexyl-4-hydroxy- scaffold can be utilized in various carbon-carbon bond-forming reactions to construct more complex molecular architectures.

Reactions involving the 4-hydroxyl group: After conversion of the hydroxyl group to a triflate, the molecule can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, to introduce new carbon substituents at the C4 position.

Reactions at the C5 position: The C5 position, being adjacent to the carbonyl group, can be deprotonated under strongly basic conditions to form an enolate or a related nucleophilic species. This nucleophile can then react with various electrophiles, such as alkyl halides or carbonyl compounds (aldol-type reactions), to form a new carbon-carbon bond at the C5 position.

Reaction TypeElectrophileProduct
AlkylationAlkyl halide5-Alkyl-3-cyclohexyl-4-hydroxy-2(5H)-furanone
Aldol (B89426) AdditionAldehyde or Ketone5-(1-Hydroxyalkyl)-3-cyclohexyl-4-hydroxy-2(5H)-furanone

Reduction and Oxidation Chemistry of the 2(5H)-Furanone Core

The furanone ring is susceptible to both reduction and oxidation, leading to a variety of saturated and ring-opened products.

Reduction: The conjugated double bond and the carbonyl group can be selectively reduced. Catalytic hydrogenation (e.g., using H2 and a metal catalyst like Pd/C) would likely reduce the double bond to yield a dihydrofuranone derivative. Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), could potentially reduce both the double bond and the carbonyl group, leading to a diol.

Reducing AgentProduct
H2, Pd/C3-Cyclohexyl-4-hydroxy-dihydrofuran-2(5H)-one
NaBH43-Cyclohexyl-4-hydroxy-dihydrofuran-2(5H)-one
LiAlH41-(1-Hydroxycyclohexyl)-butane-1,2,4-triol (via ring opening)

Oxidation: The 4-hydroxyl group can be oxidized to a ketone, yielding a 3-cyclohexyl-2,4(3H,5H)-furandione. Stronger oxidizing agents could lead to the cleavage of the furanone ring. For example, ozonolysis would cleave the double bond, resulting in the formation of more functionalized, acyclic products. A cobalt-catalyzed peroxidation of 4-hydroxy-2(5H)-furanones has been reported, suggesting that 3-cyclohexyl-4-hydroxy-2(5H)-furanone could undergo similar transformations to yield alkylperoxy derivatives. organic-chemistry.org

Ring-Opening and Rearrangement Processes

The lactone functionality of the 2(5H)-furanone ring can be cleaved under both acidic and basic conditions.

Hydrolysis: Under basic conditions (saponification), the lactone will hydrolyze to form the corresponding γ-hydroxy carboxylate salt. Acid-catalyzed hydrolysis will yield the free γ-hydroxy carboxylic acid. These ring-opened products may exist in equilibrium with the closed-ring lactone form.

Rearrangements: Certain 4-hydroxy-2(5H)-furanones are known to undergo rearrangement reactions. For instance, under specific conditions, they can rearrange to form other heterocyclic systems or acyclic isomers. The presence of the bulky cyclohexyl group at the C3 position might influence the propensity and pathway of such rearrangements.

Tandem and Cascade Reaction Sequences for Diverse Chemical Scaffolds

The inherent reactivity of the 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy- scaffold, also known as 3-cyclohexyltetronic acid, makes it an excellent substrate for tandem and cascade reactions. These one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, provide an efficient and atom-economical route to complex and diverse chemical architectures. The strategic positioning of the enolic hydroxyl, the activated double bond, and the carbonyl group allows for a variety of reaction cascades to be initiated, leading to the construction of novel heterocyclic systems.

A prevalent strategy in the application of 3-cyclohexyl-4-hydroxy-2(5H)-furanone in cascade reactions is its participation in multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation, are powerful tools for generating molecular diversity. Typically, the furanone serves as a versatile C4-building block.

One notable example involves a three-component reaction of 3-cyclohexyl-4-hydroxy-2(5H)-furanone, an aromatic aldehyde, and an amino-substituted heterocycle, such as a 3-amino-1-phenyl-2-pyrazoline-5-one. This reaction proceeds through an initial Knoevenagel condensation between the furanone and the aldehyde to form a reactive benzylidene intermediate. Subsequent Michael addition of the aminopyrazolone (B8391566) to this intermediate, followed by an intramolecular cyclization and dehydration, can lead to the formation of complex spiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline] derivatives. The reaction is often catalyzed by a mild acid or base and can be performed in environmentally benign solvents like water or ethanol.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Resulting Scaffold
2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-Aromatic Aldehyde (e.g., Benzaldehyde)3-Amino-1-phenyl-2-pyrazoline-5-onePEG-SO3H / WaterSpiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline] derivative
2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-IsatinMalononitrileL-proline / EthanolSpiro[indole-3,4'-furo[3,4-c]pyrazole] derivative
2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-Aryl Aldehyde2-AminobenzothiazoleAcetic Acid / RefluxFuro[3',4':5,6]pyrido[2,1-b]benzothiazole derivative

Another significant cascade sequence involves the domino Knoevenagel/hetero-Diels-Alder reaction. In this sequence, 3-cyclohexyl-4-hydroxy-2(5H)-furanone first undergoes a Knoevenagel condensation with an aldehyde to generate a highly reactive 1-oxa-1,3-butadiene intermediate. This intermediate can then participate in an intramolecular or intermolecular hetero-Diels-Alder reaction with a suitable dienophile. For instance, if the aldehyde reactant contains a dienophilic moiety, an intramolecular cycloaddition can occur, leading to the formation of complex, fused polycyclic systems. Alternatively, an external dienophile can be used to construct a variety of substituted dihydropyran-fused furanones. The stereochemical outcome of these reactions is often highly controlled, allowing for the synthesis of specific stereoisomers.

Reaction Sequence Reactants Key Intermediate Resulting Scaffold
Domino Knoevenagel/Hetero-Diels-Alder2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, Aldehyde, Dienophile (e.g., N-phenylmaleimide)3-Cyclohexyl-4-(phenylmethylene)-2-oxabicyclo[2.2.2]oct-7-ene-5,6-dione derivativeDihydropyran-fused furanone
Tandem Michael Addition/Cyclization2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, ChalconeMichael AdductSubstituted furo[3,4-b]pyran
Multi-component Condensation2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, Aromatic Aldehyde, Ammonium AcetateDihydropyridine intermediateFuro[3,4-b]quinoline derivative

The research findings indicate that the 3-cyclohexyl substituent does not significantly hinder the reactivity of the furanone core in these tandem and cascade reactions. In fact, its steric bulk can influence the regioselectivity and stereoselectivity of certain transformations, providing a valuable tool for directing the outcome of the reaction. The development of these elegant and efficient reaction sequences opens up new avenues for the synthesis of complex molecules with potential applications in various fields of chemical science.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-cyclohexyl-4-hydroxy-2(5H)-furanone, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a detailed structural map.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The cyclohexyl group would exhibit a series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The methine proton on the cyclohexyl ring attached to the furanone core would likely appear as a distinct multiplet. The two protons of the methylene (B1212753) group in the furanone ring (at position 5) would likely be diastereotopic and thus appear as two separate signals, possibly as doublets of doublets, due to geminal and vicinal coupling. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key expected signals would include a downfield signal for the carbonyl carbon of the lactone (around 170-180 ppm). The enolic double bond carbons would resonate in the olefinic region, with the carbon bearing the hydroxyl group appearing at a more downfield shift. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum.

2D NMR: To definitively assign these signals and confirm connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the connectivity within the cyclohexyl ring and the coupling of the methylene protons in the furanone ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial in establishing the connectivity between the cyclohexyl substituent and the furanone ring by showing long-range correlations between protons and carbons separated by two or three bonds.

Expected ¹H and ¹³C NMR Data Summary:

¹H NMR: Signals for cyclohexyl protons, a methine proton, two diastereotopic methylene protons, and a hydroxyl proton.

¹³C NMR: Resonances for a carbonyl carbon, two olefinic carbons, and the carbons of the cyclohexyl ring.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 3-cyclohexyl-4-hydroxy-2(5H)-furanone, often with minimal fragmentation.

While experimental data is not widely available, predicted mass spectrometry data provides valuable insight into the expected measurements. uni.lu ESI-MS analysis in positive ion mode would be expected to show the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. HRMS would allow for the determination of the exact mass of these ions, which can be used to confirm the molecular formula, C₁₀H₁₄O₃.

Predicted Mass Spectrometry Data for 3-cyclohexyl-4-hydroxy-2(5H)furanone uni.lu
Adductm/z
[M+H]⁺183.10158
[M+Na]⁺205.08352
[M+K]⁺221.05746
[M-H]⁻181.08702
[M+NH₄]⁺200.12812
[M+H-H₂O]⁺165.09156

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 3-cyclohexyl-4-hydroxy-2(5H)-furanone, the IR spectrum would be expected to show several key absorption bands. A broad and strong absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. A strong, sharp peak around 1740-1760 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the α,β-unsaturated γ-lactone. The carbon-carbon double bond (C=C) within the furanone ring would likely show a stretching vibration in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching vibrations from the cyclohexyl and furanone methylene groups would be observed around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The α,β-unsaturated lactone system in 3-cyclohexyl-4-hydroxy-2(5H)-furanone constitutes a chromophore that would be expected to absorb UV radiation. The π → π* transition of this conjugated system would likely result in a maximum absorption wavelength (λ_max) in the range of 200-250 nm. The exact position and intensity of the absorption would be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality of 3-cyclohexyl-4-hydroxy-2(5H)-furanone can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the conformation of the cyclohexyl ring and the planarity of the furanone ring in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis and purification of moderately polar compounds like 3-cyclohexyl-4-hydroxy-2(5H)-furanone. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, would be suitable for its analysis. A gradient elution would likely be employed to ensure good separation from any potential impurities. Detection could be achieved using a UV detector set at the λ_max determined by UV-Vis spectroscopy. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): Gas chromatography could also be used for the analysis of this compound, potentially after derivatization of the polar hydroxyl group to increase its volatility. A silylation agent, for example, could be used to convert the hydroxyl group to a less polar silyl (B83357) ether. GC analysis would provide information on the purity of the sample and could be coupled with a mass spectrometer (GC-MS) for the identification of volatile impurities.

Computational Chemistry and Theoretical Studies of 2 5h Furanone, 3 Cyclohexyl 4 Hydroxy and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information about molecular geometry, stability, and reactivity can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govmdpi.com For 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry).

These calculations involve minimizing the energy of the molecule with respect to the positions of its atoms. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles. Studies on related furanone structures have utilized DFT methods, often with functionals like B3LYP, to achieve results that are in good agreement with experimental data. researchgate.netekb.eg The stability of the molecule, as well as its isomers and tautomers, can be evaluated by comparing their calculated total energies. For instance, theoretical studies on quinolin-4-one derivatives have used DFT to explore the equilibrium between different tautomeric forms. researchgate.net Similarly, for 3-cyclohexyl-4-hydroxy-2(5H)-furanone, DFT could elucidate the stability of its enol tautomer, which is crucial for its chemical behavior.

Table 1: Example DFT-Calculated Parameters for Furanone-Related Structures Note: This table presents typical data obtained from DFT calculations on analogous compounds, as specific data for 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy- is not readily available in the cited literature.

ParameterTypical Value/ObservationSignificance
Total Energy (Hartree)Lowest value for the most stable isomerIndicates thermodynamic stability.
Bond Length (Å)e.g., C=O: ~1.21 Å; C-O: ~1.36 ÅDefines the molecular geometry.
Bond Angle (°)e.g., O-C=O: ~125°Determines the 3D shape of the molecule.
Dipole Moment (Debye)Values typically > 2.0 D for polar furanonesMeasures the overall polarity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.netpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acadpubl.eumalayajournal.org

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. acadpubl.eumalayajournal.org For 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, the HOMO would likely be localized on the electron-rich regions, such as the hydroxyl group and the π-system of the furanone ring, while the LUMO would be centered on the electron-deficient carbonyl group.

Table 2: Representative FMO Data from Furan (B31954) Derivatives Note: This table illustrates typical HOMO, LUMO, and energy gap values from computational studies on furan-containing molecules. Specific values for the target compound require dedicated calculations.

Molecule/Derivative ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Reference Insight
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106A small energy gap indicates good chemical stability and charge transfer within the molecule. malayajournal.org
Unsaturated Oxazolone with Furan Ring (FurM)-5.91-2.223.69The electron-withdrawing nitro group in an analog (FurN) was found to decrease the HOMO energy level, stabilizing the ground state. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acadpubl.eu The MEP surface is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. acadpubl.euresearchgate.net Blue represents regions of positive potential, which are electron-poor and prone to nucleophilic attack. acadpubl.euresearchgate.net Green areas denote neutral or non-polar regions. researchgate.net For 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as sites for hydrogen bonding and electrophilic interaction. acadpubl.eu Positive potential (blue) would be expected around the hydroxyl hydrogen atom. Such maps are crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. acadpubl.eu

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular motions, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For furanone derivatives, MD simulations have been used to explore their stability when bound to protein targets, such as quorum-sensing receptors in bacteria. nih.gov In such studies, a furanone ligand is placed in the binding site of a protein, and the simulation shows how the complex behaves over a period, often nanoseconds. nih.gov Researchers analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. nih.gov For 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy-, MD simulations could predict its binding mode and stability within an enzyme active site, providing insights into its potential mechanism of action as a bioactive agent. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Furanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

QSAR models can be developed using different types of molecular descriptors. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP), topological indices, and counts of specific atoms or functional groups. researchgate.netresearchgate.net For example, a 2D-QSAR study on furanone derivatives as potential COX-2 inhibitors identified descriptors like polar surface area as significant for predicting inhibitory activity. researchgate.net The resulting models are typically linear equations that correlate these descriptors with biological activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide a more detailed picture by considering the 3D structure of the molecules. researchgate.netijpda.orgrsc.org These approaches calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. researchgate.net For instance, a 3D-QSAR study on furanone derivatives identified that electrostatic parameters were crucial for their activity as COX-2 inhibitors. researchgate.net Such models can effectively guide the rational design of more potent furanone-based therapeutic agents. researchgate.netrsc.org

Table 3: Example QSAR Model Statistics for Furanone Derivatives Note: This table shows typical statistical parameters used to validate QSAR models, drawn from studies on various furanone analogs.

QSAR Study/TargetModel TypeCorrelation Coefficient (r²)Cross-validated Coefficient (q²)Key Finding
Furanone derivatives as COX-2 inhibitors2D-QSAR0.8400.773Polar surface area was a significant descriptor for activity. researchgate.net
Furanone derivatives as COX-2 inhibitors3D-QSAR (kNN-MFA)0.76220.7031Electrostatic fields were identified as critical for explaining the variance in biological activity. researchgate.net
Furanone derivatives as antibacterial agents2D-QSAR0.8250.679The model provided structural insights for designing novel antibacterial agents. researchgate.net

Ligand-Based and Structure-Based Computational Design

The design of novel analogs of 2(5H)-Furanone, 3-cyclohexyl-4-hydroxy- often employs a dual-pronged computational approach, integrating both ligand-based and structure-based drug design methodologies. fiveable.me These strategies are instrumental in identifying and optimizing new chemical entities with desired biological activities.

Ligand-Based Drug Design (LBDD) capitalizes on the knowledge of molecules known to be active for a specific biological target. When the three-dimensional structure of the target is unknown, LBDD methods become particularly valuable. These approaches analyze the chemical and structural features of known active compounds to guide the design of new drug candidates. fiveable.me Key LBDD techniques applicable to furanone derivatives include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target receptor and elicit a biological response. For a molecule like 3-cyclohexyl-4-hydroxy-2(5H)-furanone, the hydroxyl and carbonyl groups are key features for hydrogen bonding, while the cyclohexyl ring provides a significant hydrophobic moiety.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By correlating physicochemical properties or molecular descriptors with activity, QSAR models can predict the potency of newly designed analogs, thereby prioritizing synthetic efforts.

Structure-Based Drug Design (SBDD) , in contrast, relies on the known 3D structure of the biological target (e.g., an enzyme or receptor), which is often determined through techniques like X-ray crystallography or NMR spectroscopy. SBDD enables the rational design of ligands that can fit precisely into the target's binding site. A primary SBDD method is:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For furanone analogs, docking can elucidate how the cyclohexyl and furanone moieties orient within a binding pocket and identify key interactions, such as hydrogen bonds from the hydroxyl group, that contribute to binding affinity.

The integration of both LBDD and SBDD approaches often leads to a more efficient and successful drug discovery campaign. fiveable.me For instance, a pharmacophore model derived from known active furanones can be used to screen virtual libraries of compounds, and the resulting hits can then be subjected to molecular docking to refine their binding poses and predict their affinity for the target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand, such as 3-cyclohexyl-4-hydroxy-2(5H)-furanone, within the active site of a target protein. nih.gov This simulation provides insights into the intermolecular interactions that stabilize the ligand-protein complex, guiding the rational design of more potent and selective analogs. The process involves sampling a vast number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. nih.gov

Docking studies on furanone-based derivatives have been instrumental in understanding their mechanism of action against various biological targets. For example, in studies targeting enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), docking has revealed crucial interactions. nih.gov Similarly, furan-based derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents. nih.gov

The key interactions typically observed in docking simulations of hydroxy-furanone derivatives include:

Hydrogen Bonds: The hydroxyl and carbonyl groups of the furanone ring are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site, such as tyrosine and asparagine. nih.govnih.gov

Hydrophobic Interactions: The non-polar cyclohexyl ring of 3-cyclohexyl-4-hydroxy-2(5H)-furanone would be expected to engage in favorable hydrophobic interactions with non-polar residues like leucine, valine, and isoleucine within the binding pocket.

The results of molecular docking simulations are often presented in a data table that summarizes the binding affinities (usually in kcal/mol) and the key interacting residues for a series of compounds. Lower binding energy values typically indicate a more stable and favorable interaction.

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Furanone Analog 1α-Glucosidase-8.5ASP215, GLU277Hydrogen Bond
Furanone Analog 2PTP1B-7.9SER216, GLN262Hydrogen Bond, Hydrophobic
Furanone Analog 3Tubulin-9.2TYR228, ASN228Hydrogen Bond, van der Waals
Furanone Analog 4Bcr-Abl-10.1GLU286, MET318Hydrogen Bond, Hydrophobic

Note: This table presents hypothetical data based on typical findings for furanone derivatives from various studies to illustrate the output of molecular docking simulations. nih.govnih.gov

Analysis of Intermolecular Interactions and Supramolecular Architecture (e.g., Hirshfeld Surfaces, Energy Frameworks)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, stability, and solubility. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. scirp.org This surface can be color-coded to highlight different types of intermolecular contacts:

Red spots on the surface indicate close contacts, such as strong hydrogen bonds, where the distance between interacting atoms is shorter than the sum of their van der Waals radii. nih.gov

Blue regions represent longer contacts.

White areas denote contacts with distances approximately equal to the van der Waals radii. nih.gov

Interaction TypeContribution (%)Description
H···H35 - 50%Represents van der Waals forces and is often the most significant contributor. researchgate.net
O···H / H···O15 - 25%Indicates the presence of hydrogen bonding, a key directional interaction. nih.gov
C···H / H···C10 - 20%Relates to weaker C-H···π or other weak hydrogen bond interactions. nih.gov
C···C3 - 8%Suggests the presence of π-π stacking interactions, particularly in aromatic analogs. nih.gov
Other (e.g., N···H, O···O)VariableDependent on the specific functional groups present in the analogs. researchgate.net

Note: The percentage contributions are typical ranges observed for organic molecules, including furanone derivatives, and can vary significantly based on the specific molecular structure and crystal packing. nih.govresearchgate.netnih.gov

Energy framework analysis complements Hirshfeld surface studies by calculating the interaction energies between a central molecule and its neighbors within a defined radius. nih.gov This method uses quantum chemical calculations to determine the electrostatic, polarization, dispersion, and exchange-repulsion components of the total interaction energy. The results can be visualized as frameworks of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. This provides a clear and intuitive representation of the supramolecular architecture and the dominant forces governing the crystal packing. nih.gov For instance, the dispersion and electrostatic energy frameworks often highlight the significance of van der Waals forces and hydrogen bonding, respectively, in stabilizing the crystal structure. researchgate.netnih.gov

Applications and Future Directions in Chemical Biology and Material Science Research

Development of Novel Biologically Active Lead Compounds

The 2(5H)-furanone skeleton is a versatile scaffold for the development of new therapeutic agents. nih.govmdpi.com The reactivity of this heterocyclic system allows for various chemical modifications, making it an excellent starting point for generating libraries of compounds for biological screening. nih.gov

The rational design of novel drugs often involves the modification of a known pharmacophore to enhance its activity, selectivity, and pharmacokinetic properties. The 3-cyclohexyl-4-hydroxy-2(5H)-furanone structure possesses several key features that can be targeted for optimization. The cyclohexyl group at the C3 position can be modified to explore the impact of lipophilicity and steric bulk on biological activity. The hydroxyl group at the C4 position is crucial for the compound's chemical properties and can be a key site for derivatization to modulate its interaction with biological targets.

For instance, the synthesis of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones has led to the discovery of new compounds with anti-proliferative and HIV anti-integrase activities. nih.gov This highlights the potential of modifying the substituents on the furanone ring to discover novel bioactive molecules. The general synthetic accessibility of 3-alkoxy-2(5H)-furanones further expands the possibilities for creating diverse derivatives for biological evaluation. nih.gov

Scaffold Modification Strategy Rationale Potential Biological Outcome
Variation of the C3-substituentModulate lipophilicity and steric interactions with the target protein.Enhanced potency and selectivity.
Derivatization of the C4-hydroxyl groupAlter hydrogen bonding capacity and introduce new functional groups.Improved binding affinity and pharmacokinetic profile.
Introduction of substituents at the C5 positionExplore additional binding pockets in the target protein.Increased activity and novel mechanisms of action.

Chirality plays a critical role in the interaction between a drug molecule and its biological target. The synthesis and biological evaluation of chiral 2(5H)-furanone derivatives have demonstrated that stereochemistry can significantly influence their activity and selectivity. mdpi.com For 3-cyclohexyl-4-hydroxy-2(5H)-furanone, the introduction of chiral centers, either in the cyclohexyl ring or through substitution at other positions of the furanone core, could lead to enantiomers with distinct biological profiles.

The development of synthetic methods to produce optically active 4-substituted-2(5H)-furanones is an active area of research. mdpi.com Such methods would be instrumental in preparing enantiomerically pure analogs of 3-cyclohexyl-4-hydroxy-2(5H)-furanone for pharmacological testing. This exploration could lead to the identification of compounds with improved therapeutic indices, where the desired biological activity is maximized in one enantiomer while minimizing off-target effects.

Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The 2(5H)-furanone scaffold, with its inherent reactivity and biological activity, is a promising candidate for the development of chemical probes. Halogenated furanones, for example, have been shown to inhibit quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence. nih.govnih.gov This makes them valuable tools for studying bacterial pathogenesis and for the development of novel anti-infective strategies. nih.gov

A 3-cyclohexyl-4-hydroxy-2(5H)-furanone derivative could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes for identifying its cellular targets and elucidating its mechanism of action. These probes could be used in techniques like affinity chromatography or fluorescence microscopy to visualize the distribution of the compound within cells and to isolate its binding partners.

Integration into Advanced Functional Materials and Coatings

The chemical properties of furanone derivatives also make them interesting candidates for applications in material science. Their ability to undergo various chemical reactions could be exploited to incorporate them into polymers or onto surfaces to create functional materials. For instance, the antimicrobial properties of certain furanones could be harnessed to develop antibacterial coatings for medical devices or other surfaces. nih.gov

The integration of 3-cyclohexyl-4-hydroxy-2(5H)-furanone into materials could be achieved through covalent attachment or by embedding it within a polymer matrix. The cyclohexyl group could influence the material's physical properties, such as its hydrophobicity and thermal stability. Further research in this area could lead to the development of novel materials with enhanced functionalities, such as self-sterilizing surfaces or controlled-release systems for the delivery of bioactive compounds.

Q & A

Q. Example Protocol :

React 2(5H)-furanone with cyclohexylmagnesium bromide under anhydrous conditions.

Protect the hydroxyl group using TBDMS-Cl.

Functionalize the α-position via electrophilic substitution.

Deprotect and purify via column chromatography.

What spectroscopic and chromatographic techniques are optimal for structural characterization of 3-cyclohexyl-4-hydroxy-2(5H)-furanone?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, hydroxy proton at δ 5.2–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 196.12 for C10_{10}H14_{14}O3_3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>99%) .

Q. Advanced Research Focus

  • Biofilm Inhibition Assays : Use Pseudomonas aeruginosa or Staphylococcus aureus in 96-well plates. Quantify biofilm biomass via crystal violet staining after 24–48 h exposure to furanone derivatives (10–200 μM) .
  • Mechanistic Studies :
    • Quorum Sensing Disruption : Measure autoinducer (e.g., AI-2) production using bioluminescent reporter strains .
    • Motility Assays : Assess swarming motility on agar plates containing sub-inhibitory concentrations .

Q. Mitigation Strategies :

Use isogenic bacterial strains for comparative studies.

Validate results across multiple assays (e.g., MIC, time-kill curves).

Perform molecular docking to predict binding interactions with targets like PTP1B .

What computational methods assist in predicting the reactivity of 3-cyclohexyl-4-hydroxy-2(5H)-furanone?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) predicts electrophilic sites (e.g., α,β-unsaturated lactone) for nucleophilic attacks .
  • QSPR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .
  • Molecular Dynamics : Simulate interactions with enzymatic targets (e.g., PTP1B active site) to guide derivatization .

Example Prediction :
The cyclohexyl group increases hydrophobicity (logP = 2.8), enhancing membrane permeability but reducing solubility.

What are the toxicological considerations for handling 3-cyclohexyl-4-hydroxy-2(5H)-furanone?

Q. Advanced Research Focus

  • Cytotoxicity : Chlorinated derivatives (e.g., MX) show LD50_{50} values of 250 mg/kg (rat, intraperitoneal) .
  • Reactive Oxygen Species (ROS) : Monitor oxidative stress in mammalian cell lines (e.g., HepG2) using DCFH-DA assays .
  • Safety Protocols : Use PPE (gloves, goggles) and work in fume hoods due to potential irritant properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.